molecular formula C16H24N6OS2 B289640 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione

3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B289640
M. Wt: 380.5 g/mol
InChI Key: DCZQRXSNJPVLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
The compound 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The compound 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for the development of new drugs. However, there are limitations associated with the use of this compound in lab experiments. It is toxic and can pose a risk to human health if not handled properly. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione. One of the future directions is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications. Another future direction is to study the compound's toxicity and safety profile to determine its suitability for use in humans. Additionally, the compound's potential use in the treatment of various diseases, including cancer, infections, and inflammation, should be further explored. Finally, new methods for the synthesis of the compound should be developed to improve its availability and reduce the cost of production.
Conclusion:
In conclusion, 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to fully understand the potential applications of this compound in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione has been reported in various scientific journals. One of the methods for the synthesis of this compound involves the reaction of 6-methyl-2-(1-piperidinyl)-4-pyrimidinethiol with 3-chloroperoxybenzoic acid in the presence of dimethylamine. The reaction mixture is then heated to obtain the desired product.

Scientific Research Applications

The compound 3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has been studied for its potential use in the treatment of various diseases, including cancer, infections, and inflammation.

properties

Molecular Formula

C16H24N6OS2

Molecular Weight

380.5 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-5-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H24N6OS2/c1-12-9-14(18-15(17-12)21-7-5-4-6-8-21)25-10-13-19-22(11-20(2)3)16(24)23-13/h9H,4-8,10-11H2,1-3H3

InChI Key

DCZQRXSNJPVLSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCCCC2)SCC3=NN(C(=S)O3)CN(C)C

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)SCC3=NN(C(=S)O3)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.